![molecular formula C19H14ClN3O4 B6074911 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one O-(4-nitrobenzoyl)oxime](/img/structure/B6074911.png)
6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one O-(4-nitrobenzoyl)oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one O-(4-nitrobenzoyl)oxime is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. This compound is also known as CTK7A1 and is a derivative of carbazole, which is a naturally occurring compound found in many plants and animals.
Mecanismo De Acción
The exact mechanism of action of CTK7A1 is not fully understood. However, it has been found to inhibit the activity of various enzymes and proteins involved in cancer cell proliferation and inflammation. It also activates the caspase pathway, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects:
CTK7A1 has been found to have various biochemical and physiological effects. It can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It also has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Furthermore, CTK7A1 has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using CTK7A1 in lab experiments is its potent anticancer activity. It can induce apoptosis in cancer cells at low concentrations, making it a potential candidate for cancer therapy. However, one of the limitations of using CTK7A1 is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research on CTK7A1. One potential direction is to investigate its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to explore its mechanism of action in more detail to identify potential targets for drug development. Additionally, further research can be done to improve the solubility of CTK7A1, making it more suitable for in vivo studies.
Conclusion:
In conclusion, CTK7A1 is a chemical compound that has shown promising results in various scientific research applications. It has potential as an anticancer and anti-inflammatory agent and has neuroprotective effects. Although there are limitations to its use in lab experiments, further research on CTK7A1 can lead to the development of novel therapeutic agents for various diseases.
Métodos De Síntesis
The synthesis of CTK7A1 involves the reaction of 6-chloro-1H-indole-2,3-dione with hydroxylamine and subsequent reaction with 4-nitrobenzoyl chloride. The final product is obtained by recrystallization from ethanol. The yield of the synthesis is approximately 50%.
Aplicaciones Científicas De Investigación
CTK7A1 has shown promising results in various scientific research applications. It has been found to exhibit anticancer activity by inducing apoptosis in cancer cells. It also has potential as an anti-inflammatory agent by inhibiting the production of pro-inflammatory cytokines. Furthermore, CTK7A1 has been found to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
[(E)-(6-chloro-2,3,4,9-tetrahydrocarbazol-1-ylidene)amino] 4-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3O4/c20-12-6-9-16-15(10-12)14-2-1-3-17(18(14)21-16)22-27-19(24)11-4-7-13(8-5-11)23(25)26/h4-10,21H,1-3H2/b22-17+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZWGFHHIHOTXKA-OQKWZONESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=NOC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C1)NC4=C2C=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C(/C(=N/OC(=O)C3=CC=C(C=C3)[N+](=O)[O-])/C1)NC4=C2C=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.